molecular formula C20H21NO B2771515 5-tert-butyl-2-(2-methylphenyl)-1H-indole-3-carbaldehyde CAS No. 590346-96-6

5-tert-butyl-2-(2-methylphenyl)-1H-indole-3-carbaldehyde

Cat. No.: B2771515
CAS No.: 590346-96-6
M. Wt: 291.394
InChI Key: DYJNAYYCJDVIOK-UHFFFAOYSA-N
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Description

5-tert-butyl-2-(2-methylphenyl)-1H-indole-3-carbaldehyde is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound is characterized by the presence of a tert-butyl group, a methylphenyl group, and a carbaldehyde group attached to the indole core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-tert-butyl-2-(2-methylphenyl)-1H-indole-3-carbaldehyde typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of Substituents: The tert-butyl and methylphenyl groups can be introduced through Friedel-Crafts alkylation reactions. These reactions involve the use of tert-butyl chloride and 2-methylphenyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Formylation: The carbaldehyde group can be introduced through a Vilsmeier-Haack reaction, which involves the reaction of the indole derivative with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-tert-butyl-2-(2-methylphenyl)-1H-indole-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The indole core can undergo electrophilic substitution reactions, where the hydrogen atoms on the indole ring are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Electrophilic reagents such as halogens (Cl2, Br2) or nitro groups (NO2) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: 5-tert-butyl-2-(2-methylphenyl)-1H-indole-3-carboxylic acid.

    Reduction: 5-tert-butyl-2-(2-methylphenyl)-1H-indole-3-methanol.

    Substitution: Various substituted indole derivatives depending on the electrophile used.

Scientific Research Applications

5-tert-butyl-2-(2-methylphenyl)-1H-indole-3-carbaldehyde has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-tert-butyl-2-(2-methylphenyl)-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and DNA. This interaction can lead to the modulation of biological pathways, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-tert-butyl-2-methylphenol: Similar in structure but lacks the indole core and carbaldehyde group.

    2-tert-butyl-5-methylphenol: Similar in structure but lacks the indole core and carbaldehyde group.

    5-tert-butyl-2-hydroxybenzaldehyde: Similar in structure but lacks the indole core and has a hydroxyl group instead of a methylphenyl group.

Uniqueness

5-tert-butyl-2-(2-methylphenyl)-1H-indole-3-carbaldehyde is unique due to the presence of the indole core, which imparts distinct chemical and biological properties

Biological Activity

5-tert-butyl-2-(2-methylphenyl)-1H-indole-3-carbaldehyde is a complex organic compound that features an indole moiety substituted with a tert-butyl group and a 2-methylphenyl group, along with an aldehyde functional group at the 3-position. This unique structure suggests potential biological activities, although specific research on its biological effects remains limited. This article explores the compound's possible biological activities, synthesis methods, and related studies.

Structural Characteristics

The molecular formula of this compound is C17H19NC_{17}H_{19}N with a molecular weight of approximately 291.394 g/mol. The structural features include:

  • Indole Ring : A bicyclic structure that is often associated with biological activity.
  • Aldehyde Group : Contributes to the reactivity and potential interactions with biological molecules.
  • Substituents : The tert-butyl and 2-methylphenyl groups may enhance lipophilicity, influencing membrane permeability and interaction with proteins.

Potential Biological Activities

While direct studies on the biological activity of this compound are sparse, its structural similarities to other indole derivatives suggest several avenues for exploration:

  • Anticancer Activity : Indole derivatives are known for their anticancer properties. For instance, compounds similar in structure have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .
  • Antimicrobial Properties : Some indole derivatives exhibit antimicrobial activity against bacteria and fungi. This suggests that this compound could be evaluated for similar effects against pathogens like Mycobacterium tuberculosis and Staphylococcus aureus .
  • Enzyme Inhibition : Compounds containing indole structures have been reported to inhibit key enzymes involved in cancer progression, such as kinases . The aldehyde functionality may also facilitate interactions with active sites of enzymes.

Synthesis Methods

The synthesis of this compound can be achieved through various synthetic routes. Common methods include:

  • Condensation Reactions : Utilizing indoles and appropriate aldehydes under acidic or basic conditions to form the desired product.
  • Functional Group Modifications : Starting from simpler indole derivatives, introducing tert-butyl and 2-methylphenyl groups through alkylation or acylation reactions.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds can provide insights into the unique properties of this compound:

Compound NameMolecular FormulaUnique Features
5-tert-butylindoleC13H15NC_{13}H_{15}NLacks aldehyde functionality
2-(tert-butyl)-1H-indole-3-carbaldehydeC16H19NC_{16}H_{19}NDifferent substitution pattern
5-(tert-butyl)-1H-indole-3-carbaldehydeC16H19NC_{16}H_{19}NAldehyde at different position

The unique substitution pattern of this compound may confer distinct biological activities compared to these similar compounds.

Properties

IUPAC Name

5-tert-butyl-2-(2-methylphenyl)-1H-indole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO/c1-13-7-5-6-8-15(13)19-17(12-22)16-11-14(20(2,3)4)9-10-18(16)21-19/h5-12,21H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYJNAYYCJDVIOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=C(C3=C(N2)C=CC(=C3)C(C)(C)C)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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